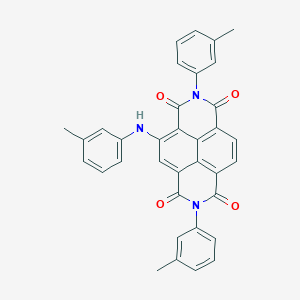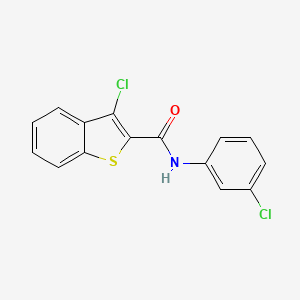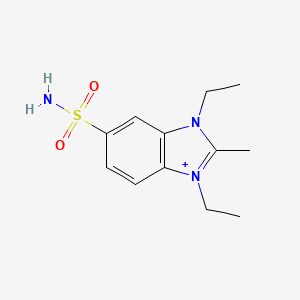![molecular formula C26H28N8 B11708745 6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11708745.png)
6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound allows it to participate in various chemical reactions and exhibit specific biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves the condensation of appropriate hydrazine derivatives with triazine precursors. The reaction conditions may include:
Solvents: Common solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled heating to promote the condensation reaction.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Material Science: Used in the synthesis of advanced materials with specific properties.
Biology
Biological Activity: The compound may exhibit antimicrobial, antiviral, or anticancer activities.
Biochemical Studies: Used as a probe or reagent in biochemical assays.
Medicine
Drug Development: Potential use in the development of new therapeutic agents.
Diagnostic Tools: Employed in diagnostic assays and imaging techniques.
Industry
Dyes and Pigments: Used in the production of dyes and pigments with specific color properties.
Polymers: Incorporated into polymer matrices to enhance their properties.
作用機序
The mechanism of action of 6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
類似化合物との比較
Similar Compounds
- **6-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine
- **6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine
Uniqueness
The unique structural features of 6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N,N’-diphenyl-1,3,5-triazine-2,4-diamine, such as the presence of specific functional groups, contribute to its distinct chemical and biological properties. These features may enhance its reactivity, stability, and specificity in various applications.
特性
分子式 |
C26H28N8 |
|---|---|
分子量 |
452.6 g/mol |
IUPAC名 |
2-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C26H28N8/c1-3-34(4-2)23-17-15-20(16-18-23)19-27-33-26-31-24(28-21-11-7-5-8-12-21)30-25(32-26)29-22-13-9-6-10-14-22/h5-19H,3-4H2,1-2H3,(H3,28,29,30,31,32,33)/b27-19+ |
InChIキー |
LJUGZOUJOZYNCL-ZXVVBBHZSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11708667.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate](/img/structure/B11708674.png)

![4-heptyl-N'-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide](/img/structure/B11708687.png)



![N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11708717.png)
![Benzamide, N-[bis(diethylamino)phosphinyl]-](/img/structure/B11708721.png)

![3-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B11708731.png)
![4-Methoxybenzaldehyde [4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B11708733.png)
![1-(4-methylphenyl)-2-[(2Z)-4-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanone](/img/structure/B11708738.png)
![2-chloro-N'-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide](/img/structure/B11708744.png)
